molecular formula C12H7BrFNO3 B1519056 1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene CAS No. 189181-33-7

1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene

Cat. No. B1519056
M. Wt: 312.09 g/mol
InChI Key: RSDCKRHQJJDMOB-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene is a chemical compound with the linear formula C12H7BrFNO3 . It has a molecular weight of 312.09 .


Chemical Reactions Analysis

The chemical reactions involving 1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene are not explicitly mentioned in the available resources .

Scientific Research Applications

Ultrasound-Assisted Synthesis

  • The use of ultrasound irradiation has been explored to enhance the synthesis of nitro aromatic ethers, demonstrating that ultrasonic conditions can significantly speed up reactions compared to conventional methods (Harikumar & Rajendran, 2014).

Photophysics and Photochemistry Insights

  • Detailed computational studies on nitrobenzene have shed light on its complex photophysics and photochemistry, suggesting potential applications in understanding the behavior of similar compounds under UV light (Giussani & Worth, 2017).

Electrochemical Reduction

  • Research on the electrochemical reduction of nitrobenzene derivatives indicates potential applications in environmental remediation and the development of electrochemical sensors (Silvester et al., 2006).

Charge Transfer Complexes in Solar Cells

  • The formation of charge transfer complexes has been shown to improve the efficiency of polymer solar cells, suggesting that similar nitrobenzene derivatives could be used in the optimization of solar energy harvesting devices (Fu et al., 2015).

Micellar Enhanced Ultrafiltration

  • Studies on micellar solutions containing nitrobenzene and 4-nitrophenol provide insights into the separation and removal of pollutants from water, indicating potential environmental applications (Bielska & Szymanowski, 2004).

Safety And Hazards

The safety data sheet for a similar compound, 1-(4`-Bromophenoxy)-1-ethoxyethane, indicates that it causes serious eye irritation and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study and application of 1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene are not explicitly mentioned in the available resources .

properties

IUPAC Name

1-(4-bromophenoxy)-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFNO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDCKRHQJJDMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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